![molecular formula C13H15ClN2O2S B2590527 4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one CAS No. 1103335-53-0](/img/structure/B2590527.png)
4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of acetylacetone with 4-chlorothiophenol in dimethyl sulfoxide (DMSO) under oxygen atmosphere at 40°C for 17 hours. The mixture is then extracted with ethyl ether, and the product is purified by flash column chromatography on silica gel using petroleum ether/ethyl acetate (25:1) as the eluent .
Molecular Structure Analysis
Scientific Research Applications
- Application : Researchers have synthesized derivatives of this compound and screened them for anticancer properties. For instance, N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives were tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells . Further studies could explore its mechanism of action and efficacy against other cancer types.
Anticancer Research
Mechanism of Action
It’s worth noting that the compound contains an indole nucleus , which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
properties
IUPAC Name |
4-[2-(4-chlorophenyl)sulfanylacetyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNYUGGRYUBTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one |
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